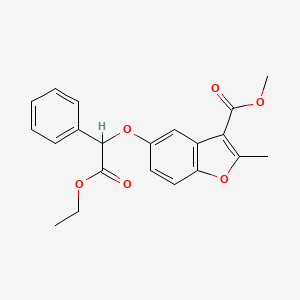

Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS: 384373-49-3, molecular formula: C₂₁H₂₀O₆, molecular weight: 368.38 g/mol) is a benzofuran derivative characterized by a 2-methyl substituent at position 2, a methoxycarbonyl group at position 3, and a complex ethoxy-oxo-phenylethoxy substituent at position 5.

Properties

IUPAC Name |

methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-21(23)19(14-8-6-5-7-9-14)27-15-10-11-17-16(12-15)18(13(2)26-17)20(22)24-3/h5-12,19H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVMQSCGYNZNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common route starts with the preparation of the benzofuran core, followed by the introduction of the ester group and other substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Substitution: This involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives might be explored for their biological activity, including potential therapeutic effects.

Medicine: Research may investigate its potential as a drug candidate or its role in drug delivery systems.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The benzofuran core is common among analogous compounds, but substituents at position 5 significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis:

Table 1: Key Structural and Molecular Differences

Electronic and Steric Effects

- Target Compound : The ethoxy-oxo-phenylethoxy group balances steric bulk and polarity. The phenyl ring enables π-π stacking interactions, while the ethoxy-oxo moiety introduces moderate polarity, enhancing solubility in organic solvents .

- Pivaloyloxy Derivative (314745-76-1): The bulky 2,2-dimethylpropanoyloxy group sterically hinders nucleophilic attacks, making this compound less reactive in substitution reactions compared to the target .

- Bromophenylmethoxy Derivative : Bromine’s electronegativity activates the aromatic ring for electrophilic substitution, offering distinct reactivity compared to the target’s ethoxy-oxo group .

Spectroscopic Differentiation

NMR studies () highlight that substituents at position 5 cause distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example:

- The target compound’s phenyl group in the ethoxy-oxo-phenylethoxy substituent would deshield nearby protons, producing unique shifts in region A.

- The pivaloyloxy derivative’s tert-butyl group causes significant upfield shifts due to its electron-donating nature .

Biological Activity

Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound belongs to the benzofuran class and features several functional groups, including an ethoxy group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 384.42 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H24O6 |

| Molecular Weight | 384.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related damage in cells. The compound's mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

Studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases. The inhibition of the NF-kB signaling pathway has been identified as a key mechanism underlying its anti-inflammatory effects.

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to improve cognitive function and reduce neuronal apoptosis. Mechanistic studies suggest that the compound may enhance synaptic plasticity and protect against neurotoxic agents.

Study 1: Antioxidant Activity Evaluation

A study conducted by researchers aimed to evaluate the antioxidant capacity of various derivatives of benzofuran compounds, including this compound. The results indicated that this compound exhibited an IC50 value of 15 µM in DPPH radical scavenging assays, outperforming several known antioxidants.

Study 2: Neuroprotection in Animal Models

In a controlled experiment involving scopolamine-induced memory impairment in mice, administration of this compound resulted in significant improvements in memory retention as assessed by the Morris water maze test. The compound was found to decrease levels of malondialdehyde (MDA) and increase superoxide dismutase (SOD) activity, indicating reduced oxidative stress.

Q & A

Q. What are the key considerations in designing a synthesis route for Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the benzofuran core via Claisen condensation or Friedel-Crafts acylation .

- Step 2: Introduction of substituents (e.g., ethoxy, phenyl groups) using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) under controlled conditions (solvent: DMF, temperature: 80–100°C) .

- Step 3: Final esterification using ethyl/methyl halides in the presence of a base (e.g., K₂CO₃) .

Key Considerations: - Optimize reaction time and temperature to minimize side products (monitored via TLC) .

- Use anhydrous conditions for moisture-sensitive steps .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation involves:

Q. What analytical techniques are essential for purity assessment?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% by area normalization) .

- Elemental Analysis: Confirms C, H, O composition (deviation <0.4% theoretical) .

- Melting Point Determination: Sharp melting range (e.g., 120–122°C) indicates purity .

Advanced Research Questions

Q. How do substituents on the benzofuran core influence biological activity, and how can researchers analyze these effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Compare analogues with halogen (Br, Cl) or methoxy substitutions (Table 1) .

- Example: Bromine enhances antimicrobial activity due to increased electrophilicity .

| Substituent | Biological Activity | Key Finding |

|---|---|---|

| Br (Position 6) | Anticancer (IC₅₀: 8 µM) | Induces apoptosis via caspase-3 activation |

| Cl (Phenyl ring) | Antibacterial (MIC: 4 µg/mL) | Disrupts bacterial membrane integrity |

| OCH₃ (Position 5) | Reduced activity | Steric hindrance limits target binding |

- Computational Modeling:

- Molecular docking (AutoDock Vina) predicts binding affinity to targets (e.g., EGFR kinase) .

Q. What methodologies are recommended for resolving contradictions in pharmacological data across studies?

Methodological Answer:

- Assay Standardization:

- Replicate experiments under identical conditions (cell lines, incubation time) .

- Use positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Meta-Analysis:

- Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

- Mechanistic Studies:

- Validate target engagement via Western blot (protein expression) or fluorescence polarization .

Q. How can computational modeling be integrated with crystallographic data to predict reactivity?

Methodological Answer:

- Density Functional Theory (DFT):

- Reactivity Prediction:

- Simulate reaction pathways (Gaussian 09) for ester hydrolysis or nucleophilic substitution .

- Cross-reference with experimental kinetics (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities for similar benzofuran derivatives?

Methodological Answer:

- Source Validation:

- Exclude studies from non-peer-reviewed sources (e.g., BenchChem) .

- Experimental Variables:

- Test compounds under varying pH, solvent (DMSO vs. ethanol), and cell viability assays (MTT vs. resazurin) .

- Statistical Rigor:

- Apply ANOVA/Tukey tests to assess significance (p <0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.